Cas no 1025599-48-7 ((Z)-3-[(2-Methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile)
![(Z)-3-[(2-Methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile structure](https://de.kuujia.com/scimg/cas/1025599-48-7x500.png)
1025599-48-7 structure
Produktname:(Z)-3-[(2-Methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile
CAS-Nr.:1025599-48-7
MF:C14H11N7
MW:277.284040689468
MDL:MFCD00170826
CID:4677371
(Z)-3-[(2-Methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2Z)-3-[(2-methylquinolin-4-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- (Z)-3-[(2-Methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile
-
- MDL: MFCD00170826
- Inchi: 1S/C14H11N7/c1-9-6-13(11-4-2-3-5-12(11)17-9)16-8-10(7-15)14-18-20-21-19-14/h2-6,8H,1H3,(H,16,17)(H,18,19,20,21)/b10-8-
- InChI-Schlüssel: IDAZHGCTQCGOKX-NTMALXAHSA-N
- Lächelt: N(/C=C(/C#N)\C1N=NNN=1)C1C=C(C)N=C2C=CC=CC=12
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 3
- Komplexität: 440
- Topologische Polaroberfläche: 103
(Z)-3-[(2-Methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-11278-5MG |
(2Z)-3-[(2-methylquinolin-4-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025599-48-7 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | MS-11278-20MG |
(2Z)-3-[(2-methylquinolin-4-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025599-48-7 | >90% | 20mg |
£76.00 | 2023-04-18 | |
abcr | AB160902-1 g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile; 95% |
1025599-48-7 | 1 g |
€211.30 | 2023-07-20 | ||
Key Organics Ltd | MS-11278-50MG |
(2Z)-3-[(2-methylquinolin-4-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025599-48-7 | >90% | 50mg |
£102.00 | 2025-02-08 | |
abcr | AB160902-5g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile, 95%; . |
1025599-48-7 | 95% | 5g |
€377.50 | 2024-06-12 | |
abcr | AB160902-1g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile, 95%; . |
1025599-48-7 | 95% | 1g |
€211.30 | 2024-06-12 | |
abcr | AB160902-10 g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile; 95% |
1025599-48-7 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB160902-5 g |
2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile; 95% |
1025599-48-7 | 5 g |
€377.50 | 2023-07-20 | ||
Key Organics Ltd | MS-11278-1MG |
(2Z)-3-[(2-methylquinolin-4-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025599-48-7 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | MS-11278-100MG |
(2Z)-3-[(2-methylquinolin-4-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile |
1025599-48-7 | >90% | 100mg |
£146.00 | 2025-02-08 |
(Z)-3-[(2-Methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile Verwandte Literatur
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
1025599-48-7 ((Z)-3-[(2-Methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile) Verwandte Produkte
- 147147-56-6(4-Quinolinamine, 2-ethyl-N-[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]-)
- 104915-10-8(Propanedinitrile, [[[2-(1H-tetrazol-5-yl)-3-pyridinyl]amino]methylene]-)
- 104915-08-4(Propanedinitrile, [[[4-(1H-tetrazol-5-yl)-3-pyridinyl]amino]methylene]-)
- 1804827-65-3(4-(Bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 117205-01-3(Cobalt, [ethanedioato(2-)-κO1,κO2]-, hydrate (1:2))
- 1046463-50-6(5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide)
- 929413-40-1((2Z)-2-(3-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzene-1-sulfonate)
- 2581529-01-1(1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol)
- 1343262-82-7(4-chloro-1-(2-phenylethyl)-1H-pyrazol-3-amine)
- 1187172-72-0(3-(piperidin-3-yl)-1H-indole hydrochloride)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1025599-48-7)(Z)-3-[(2-Methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile

Reinheit:99%/99%
Menge:5g/10g
Preis ($):224.0/286.0